2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
Structure and Key Features: The target compound features a benzamide core substituted with a bromine atom at the ortho-position (C2). The amide nitrogen is connected via an ethyl chain to a 1,3-thiazole ring. The thiazole moiety is substituted with a methyl group at position 4 and a 3-methylphenyl group at position 2 (Figure 1).
The ethyl linker and benzamide group are likely introduced via nucleophilic substitution or amidation reactions.
Properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-13-6-5-7-15(12-13)20-23-14(2)18(25-20)10-11-22-19(24)16-8-3-4-9-17(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNQWVTAKAVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide” are currently unknown
Mode of Action
It’s known that benzamide derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s structure suggests it might interact with pathways involving aromatic compounds.
Biological Activity
2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and an amide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.28 g/mol. The presence of the thiazole moiety is crucial as it is often associated with various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, several were found to possess potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Effective against Staphylococcus aureus | |
| Other Thiazole Derivatives | Various bacterial strains |
Anticancer Properties
Thiazole compounds have also been investigated for their anticancer potential. For instance, a series of thiazole derivatives were tested against cancer cell lines such as A-431 and Jurkat. The results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .
Case Study:
In a specific study involving this compound, the compound was tested for cytotoxicity in vitro. It showed significant inhibition of cell proliferation in cancer cell lines, suggesting that it may act through mechanisms involving apoptosis induction or cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular dynamics simulations have indicated that this compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, which may contribute to its cytotoxic effects in cancer cells .
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of any new chemical entity. Preliminary studies indicate that while some thiazole derivatives exhibit low toxicity in vitro, further investigations are necessary to evaluate the long-term effects and potential side effects in vivo .
Scientific Research Applications
Current Research Status
As of now, the specific targets of action for 2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide are unknown. However, benzamide derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position. Without specific target information, identifying the affected biochemical pathways and their downstream effects remains challenging, though the compound's structure suggests potential interactions with pathways involving aromatic compounds. Currently, the molecular and cellular effects of the compound's action are also unknown.
Potential Biological Activities
This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity: Thiazole derivatives, a structural component of the compound, exhibit significant antimicrobial properties . Studies evaluating various thiazole compounds have found them to possess potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties: Thiazole compounds have been investigated for their anticancer potential . Certain derivatives tested against cancer cell lines have demonstrated promising anticancer activity. In cytotoxicity tests, this compound showed significant inhibition of cell proliferation in cancer cell lines, suggesting mechanisms involving apoptosis induction or cell cycle arrest. Molecular dynamics simulations indicate that the compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, potentially contributing to its cytotoxic effects in cancer cells.
Structural Information
- IUPAC Name: 2-bromo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
- Molecular Formula: C20H19BrN2OS
- Molecular Weight: 415.3 g/mol
- CAS Number: 895997-11-2
- InChI: InChI=1S/C20H19BrN2OS/c1-13-6-5-7-15(12-13)20-23-14(2)18(25-20)10-11-22-19(24)16-8-3-4-9-17(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)
- InChI Key: DBSNQWVTAKAVBT-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3Br)C
Disclaimer
Comparison with Similar Compounds
Variations in the Thiazole Substituents
The thiazole ring's substitution pattern significantly influences molecular interactions. Key analogs include:
Key Findings :
Linker Modifications
The ethyl chain connecting the benzamide to the thiazole is a critical spacer. Analogs with alternative linkers include:
Key Findings :
- Aminoethyl linkers () may improve bioavailability by mimicking natural substrates .
Benzamide Core Modifications
The bromine atom and benzamide group are central to the target compound's reactivity. Notable analogs:
Key Findings :
Heterocyclic Core Replacements
Replacing the thiazole with other heterocycles alters bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
